molecular formula C9H11ClFN B7844825 3-chloro-4-fluoro-N-(propan-2-yl)aniline

3-chloro-4-fluoro-N-(propan-2-yl)aniline

Cat. No.: B7844825
M. Wt: 187.64 g/mol
InChI Key: ZSBSKYVOLBOTAU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(propan-2-yl)aniline is an organic compound characterized by the presence of a chloro group, a fluoro group, and an isopropylamino group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized by the direct halogenation of aniline derivatives

  • N-Alkylation: The N-(propan-2-yl) group can be introduced through N-alkylation reactions, where aniline is reacted with isopropyl chloride in the presence of a suitable base.

Industrial Production Methods: In industrial settings, the compound is typically produced through a multi-step synthesis process involving the controlled addition of halogens and subsequent alkylation reactions. The process is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products Formed:

  • Oxidation: Nitrobenzene, benzoic acid.

  • Reduction: Aniline derivatives.

  • Substitution: Nitro derivatives, sulfonic acid derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-N-(propan-2-yl)aniline finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(propan-2-yl)aniline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 4-Chloro-3-fluoro-N-(propan-2-yl)aniline: Similar structure with different positions of halogens.

  • 3-Chloro-4-fluoro-N-(butan-2-yl)aniline: Similar structure with a longer alkyl chain.

Uniqueness: 3-Chloro-4-fluoro-N-(propan-2-yl)aniline is unique due to its specific arrangement of halogens and the isopropyl group, which influences its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.

Properties

IUPAC Name

3-chloro-4-fluoro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBSKYVOLBOTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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